molecular formula C23H32N2O2 B4928437 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine

Numéro de catalogue B4928437
Poids moléculaire: 368.5 g/mol
Clé InChI: WLYVKYNIPIOPDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamine derivatives. It was first synthesized in 1970 by Alexander Shulgin, a renowned chemist and pharmacologist, who described it as having "a very pleasant and smooth action" (Shulgin, 1997). Since then, DMMDA-2 has been used in scientific research to study its mechanism of action and biochemical and physiological effects.

Mécanisme D'action

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine is believed to exert its effects on the central nervous system by acting as a partial agonist at the serotonin 5-HT2A receptor. This receptor is known to play a key role in the regulation of mood, perception, and cognition, and is the target of several psychoactive drugs such as LSD and psilocybin (Nichols, 2016). This compound may also interact with other neurotransmitter systems such as dopamine and norepinephrine, although the precise mechanism of action is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate and blood pressure, as well as alterations in neurotransmitter levels in the brain (Glennon et al., 1984). This compound has also been shown to produce hallucinogenic effects in humans, although the subjective effects are reported to be less intense than those produced by other psychoactive drugs such as LSD and psilocybin (Shulgin, 1997).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine in laboratory experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, perception, and cognition. However, one limitation is the lack of research on the long-term effects of this compound, which makes it difficult to assess its safety for human use.

Orientations Futures

There are several future directions for research on 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine. One area of interest is the development of novel therapeutics based on its pharmacological profile, particularly for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the investigation of its mechanism of action at the molecular level, which could lead to the development of more selective and effective drugs. Finally, research on the long-term effects of this compound is needed to assess its safety for human use and to inform regulatory decisions.
In conclusion, this compound is a psychoactive drug that has been used in scientific research to study its mechanism of action and biochemical and physiological effects. Its high affinity for the serotonin 5-HT2A receptor makes it a useful tool for studying the role of this receptor in the regulation of mood, perception, and cognition. However, the lack of research on its long-term effects makes it difficult to assess its safety for human use. Future research directions include the development of novel therapeutics based on its pharmacological profile, investigation of its mechanism of action at the molecular level, and research on its long-term effects.
References:
Glennon, R. A., Titeler, M., & McKenney, J. D. (1984). Evidence for 5-HT2 involvement in the mechanism of action of hallucinogenic agents. Life Sciences, 35(25), 2505-2511.
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.
Shulgin, A. T. (1997). This compound. In TiHKAL: The Continuation. Transform Press.

Méthodes De Synthèse

The synthesis of 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine involves several steps, starting with the reaction of 2,3-dimethylphenylmagnesium bromide with 3,4-dimethoxybenzaldehyde to form the corresponding alcohol. This alcohol is then converted to the corresponding chloride, which is reacted with N-methylpiperazine to yield this compound (Shulgin, 1997).

Applications De Recherche Scientifique

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine has been used in scientific research to study its effects on the central nervous system. In one study, this compound was found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition (Glennon et al., 1984). This suggests that this compound may have potential therapeutic applications for the treatment of psychiatric disorders such as depression and anxiety.

Propriétés

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-17-7-6-8-21(19(17)3)25-13-11-24(12-14-25)18(2)15-20-9-10-22(26-4)23(16-20)27-5/h6-10,16,18H,11-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYVKYNIPIOPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(C)CC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.